

Validated Method for Cyazofamid and CCIM Residue Analysis

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Compound Focus: Cyazofamid

CAS No.: 120116-88-3

Cat. No.: S633182

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The table below summarizes a successfully employed method for determining **cyazofamid** and its metabolite CCIM in grapes, which can be adapted for other crop matrices [1].

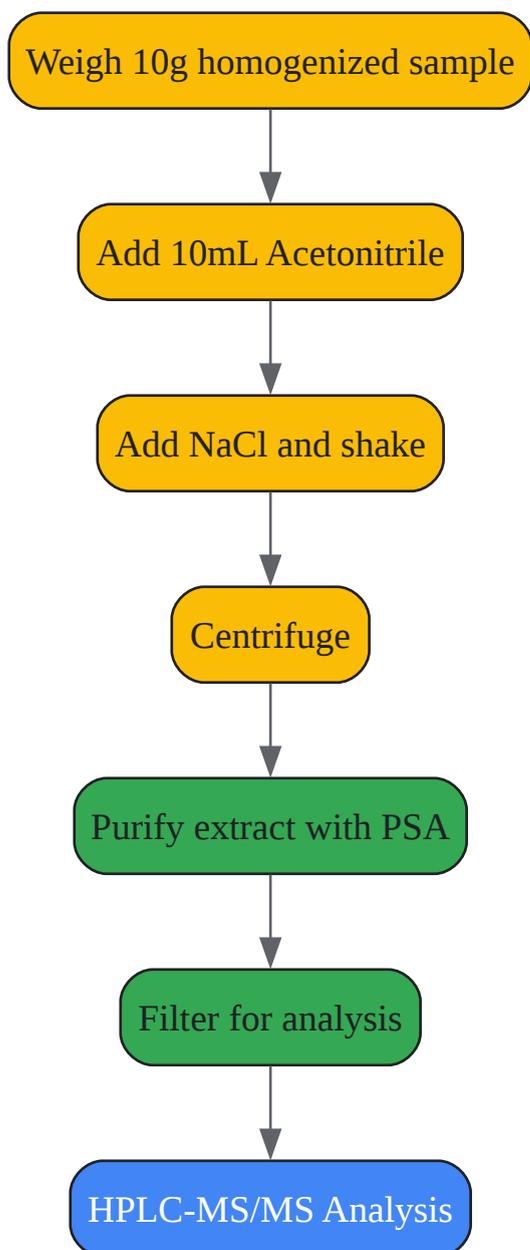
| Parameter | Details for Cyazofamid | Details for CCIM |
|-----------------------------------|--|---------------------------------|
| Extraction Technique | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) | QuEChERS |
| Extraction Solvent | Acetonitrile (10 mL) | Acetonitrile (10 mL) |
| Supporting Reagents | Sodium Chloride (NaCl) | Sodium Chloride (NaCl) |
| Purification Method | Dispersive-SPE (d-SPE) with PSA | Dispersive-SPE (d-SPE) with PSA |
| Analysis Instrument | HPLC-UV or HPLC-MS/MS | HPLC-UV or HPLC-MS/MS |
| Reported Recovery Rate | 92% - 98% | 99% - 104% |
| Relative Standard Deviation (RSD) | 2.4% - 10.5% | 1.3% - 4.0% |

| Parameter | Details for Cyazofamid | Details for CCIM |
|-------------------------------|------------------------|------------------|
| Limit of Quantification (LOQ) | 0.05 mg/kg | 0.05 mg/kg |

This method demonstrates that high recovery rates with excellent precision are achievable for both the parent compound and its sometimes more toxic metabolite [1].

Detailed Experimental Protocol

Here is the step-by-step workflow for the sample preparation process, from extraction to analysis:



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Step-by-Step Instructions [1]:

- **Sample Preparation:** Precisely weigh 10.0 grams (± 0.05 g) of a homogenized crop sample into a 50 mL centrifuge tube.
- **Extraction:** Add 10 mL of chromatographic-grade acetonitrile to the tube.
- **Liquid-Liquid Partitioning:** Add an appropriate amount of sodium chloride (NaCl) to induce phase separation. Shake the mixture vigorously.
- **Centrifugation:** Centrifuge the tube to separate the organic (acetonitrile) layer from the solid sample matrix and aqueous phase.

- **Purification (d-SPE):** Transfer an aliquot of the supernatant to a dispersive-SPE tube containing Primary Secondary Amine (PSA) sorbent. The PSA helps remove interfering compounds like organic acids and sugars.
- **Analysis:** Filter the purified extract and analyze it using High-Performance Liquid Chromatography coupled with a tandem mass spectrometer (HPLC-MS/MS) or a UV detector (HPLC-UV).

Troubleshooting Common Recovery Issues

Here are solutions to common problems that can affect recovery rates and data accuracy:

| Problem | Potential Cause | Solution & Prevention |
|-----------------------------------|---|--|
| Low Recovery of Cyazofamid | Strong adsorption to matrix (e.g., pomace/skin), incomplete extraction [2]. | Ensure thorough homogenization. Consider a solvent with higher elution strength or a mixture. Validate method for your specific crop matrix. |
| Low Recovery of CCIM | CCIM is more polar, leading to different partitioning behavior [1]. | Optimize the salt-out step (type/amount of salt). Confirm your solvent system is suitable for both compounds. |
| High Matrix Effects | Co-extracted compounds from sample interfering with analysis [1]. | Ensure effective d-SPE cleanup with sufficient PSA. Use matrix-matched calibration standards to compensate for signal suppression/enhancement. |
| High RSD (>20%) | Inconsistent sample weighing, solvent volumes, or shaking/centrifugation times [1]. | Meticulously follow a standardized protocol (SOP). Use calibrated pipettes and balances. 严格控制样品处理时间。 |
| Analyte Degradation | Cyazofamid degrades into CCIM during storage or processing [2]. | Store samples at appropriate low temperatures. Process samples promptly after collection to minimize pre-analysis degradation. |

Frequently Asked Questions (FAQs)

Q1: How does food processing (like washing or peeling) affect cyazofamid residues? Processing generally reduces residues. One study found that washing grapes with running water for 10 minutes removed about **37% of cyazofamid and 31% of CCIM**. Peeling was even more effective, removing **95% of cyazofamid and 78% of CCIM**, as most residues are concentrated on the skin or in the wax cuticle [2].

Q2: Why is it critical to monitor the CCIM metabolite? CCIM is not only the main metabolite of **cyazofamid** but is also reported to be **more easily absorbed and has higher acute toxicity in rats** compared to the parent compound. Therefore, for an accurate dietary risk assessment, analyzing CCIM is as important as analyzing **cyazofamid** itself [1] [2].

Q3: My research involves fermentation processes. How stable is cyazofamid? **Cyazofamid** dissipates during fermentation, following first-order kinetics. In wine-making, its half-life was found to be between **46 to 63 hours**. The entire wine-making process significantly reduces residues, with processing factors (PFs) for **cyazofamid** and CCIM well below 1 [2].

Key Insights for Method Development

- **Matrix Matters:** The crop type significantly impacts recovery. For instance, recovery from pomace (the solid skin residue) can be notably lower than from the whole fruit due to stronger adsorption, so method validation in your specific matrix is crucial [2].
- **Metabolite Monitoring:** Always include the metabolite CCIM in your analysis for a complete residue profile and accurate risk assessment, given its distinct toxicological profile [1] [2].
- **Method Flexibility:** While the described QuEChERS-HPLC-MS/MS method is robust, you may need to adjust parameters like solvent volume, PSA amount, or chromatographic conditions based on your specific crop's characteristics.

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References

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